N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine
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Overview
Description
2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a chromen-3-yl moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID typically involves multiple steps. One common synthetic route includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts, to minimize environmental impact .
Chemical Reactions Analysis
2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . The compound’s structure allows it to interact with specific receptors and enzymes, leading to its diverse biological effects.
Comparison with Similar Compounds
2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID can be compared with other coumarin derivatives, such as:
Warfarin: A well-known anticoagulant used in medicine.
Dicoumarol: Another anticoagulant with a similar mechanism of action.
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives.
What sets 2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID apart is its unique acetyl group, which provides additional sites for chemical modification and potential biological activity .
Properties
Molecular Formula |
C17H19NO7 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
(2R)-2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C17H19NO7/c1-8-11(7-14(19)18-9(2)16(20)21)17(22)25-13-6-10(23-3)5-12(24-4)15(8)13/h5-6,9H,7H2,1-4H3,(H,18,19)(H,20,21)/t9-/m1/s1 |
InChI Key |
FWERZUZDTLFKTF-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)N[C@H](C)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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